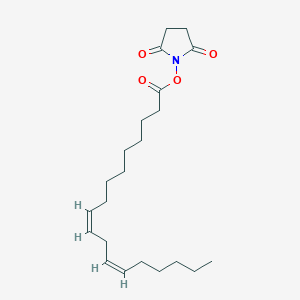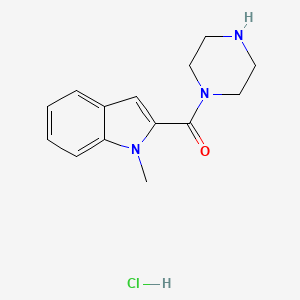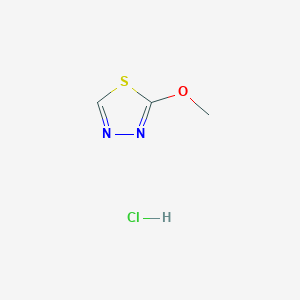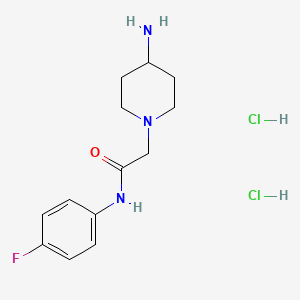
(2,5-dioxopyrrolidin-1-yl) (9Z,12Z)-octadeca-9,12-dienoate
Overview
Description
(2,5-Dioxopyrrolidin-1-yl) (9Z,12Z)-Octadeca-9,12-dienoate, also known as 2,5-DPDO, is an organic compound with a wide range of applications in the scientific research field. It is a dienoic acid derivative of pyrrolidin-1-yl and is an important intermediate in the synthesis of various compounds. As a versatile compound, 2,5-DPDO has been used in various scientific studies, from the synthesis of new molecules to the study of biochemical and physiological effects. In
Scientific Research Applications
Epoxidation Reactions
- Epoxidation of Unsaturated Fatty Esters : The compound has been used in the epoxidation of unsaturated fatty esters like methyl oleate and methyl linoleate. The process involves using potassium peroxomonosulfate and results in high yields of monoepoxy and diepoxystearate derivatives. These products are significant in various chemical processes and are identified using spectroscopic methods (Lie Ken Jie & Pasha, 1998).
Synthesis and Characterization
- Synthesis and NMR Properties of Isomers : The compound has been used in the synthesis of geometric isomers of conjugated linoleic acid, involving zinc reduction and other chemical processes. The nuclear magnetic resonance (NMR) spectral properties of these isomers have been studied extensively, providing valuable insights into their structure (Lie Ken Jie et al., 1997).
- Synthesis of Furanoid Esters : Research has also focused on synthesizing furanoid esters from unsaturated fatty esters using this compound. These syntheses contribute to the understanding of the chemistry of fatty acids and their derivatives (Jie & Lam, 1977).
Autoxidation Studies
- Autoxidation of Furan Fatty Acid Ester : The compound has been a subject of study in the autoxidation of methyl 9,12-epoxyoctadeca-9,11-dienoate. Understanding the autoxidation process is crucial in fields like food chemistry and material science (Sehat et al., 1998).
Biochemical Applications
- Ligand-Protein Interactions in Anti-Tubercular Drug Designing : In a recent study, (9z,12z)-Octadeca-9,12-dienoic acid, a related compound, was isolated from Eichhornia crassipes and docked to β-ketoacyl-ACP synthase for potential anti-tuberculosis drug development. This highlights the biochemical applications of similar compounds in drug discovery (Mtewa et al., 2021).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h6-7,9-10H,2-5,8,11-19H2,1H3/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXZWPDPHMIAHP-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-dioxopyrrolidin-1-yl) (9Z,12Z)-octadeca-9,12-dienoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride](/img/structure/B1396780.png)
![{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide](/img/structure/B1396781.png)

![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride](/img/structure/B1396786.png)
![([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride](/img/structure/B1396787.png)
![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396788.png)
![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride](/img/structure/B1396794.png)


![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]-ethyl}methylamine hydrochloride](/img/structure/B1396798.png)
![7-{[(3-Fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1396799.png)
![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1396800.png)
![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/structure/B1396802.png)
